Ethylene sulfite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.66 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3225. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXYVJKNSMILOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020668 | |

| Record name | Glycol sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Glycol sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3741-38-6 | |

| Record name | Ethylene sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycol sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,2-Dioxathiolane, 2-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycol sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XYC59UJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Ethylene Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylene sulfite (1,3,2-dioxathiolane-2-oxide), a versatile compound used as a polar aprotic solvent and an important electrolyte additive in lithium-ion batteries.[1][2] The document details the primary reaction mechanism, presents established experimental protocols, and summarizes key quantitative data for researchers in organic synthesis and materials science.

Core Synthesis Reaction Mechanism: From Ethylene Glycol and Thionyl Chloride

The most industrially advantageous method for synthesizing this compound is the reaction between ethylene glycol and thionyl chloride (SOCl₂).[3][4] This process is favored due to its relatively low cost and safety compared to alternatives.[4][5] The reaction is an esterification that proceeds through a chlorosulfite intermediate to form the final cyclic sulfite ester.

The overall reaction is as follows:

HOCH₂CH₂OH + SOCl₂ → (CH₂)₂O₂SO + 2 HCl

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion.

-

Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate (2-chloroethoxy)sulfinoyl chloride.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then performs an intramolecular nucleophilic attack on the sulfur atom.

-

Ring Closure and Elimination: This second attack leads to the formation of the five-membered ring of this compound and the elimination of a second chloride ion. The eliminated chloride ions combine with the protons from the hydroxyl groups to form hydrogen chloride (HCl) as a byproduct.

A base, such as triethylamine or pyridine, can be used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] The reaction can also be performed without a solvent or catalyst.[3][4]

Alternative Synthesis Routes

While the thionyl chloride route is most common, other methods for producing this compound have been reported:

-

Reaction of Ethylene Oxide with Sulfur Dioxide: This method is effective but raises safety concerns and requires specialized equipment due to the nature of the reactants.[5]

-

Reaction of Ethylene Glycol with Dimethyl Sulfite: This transesterification reaction can be performed with a catalyst like p-toluenesulfonic acid. It avoids the generation of corrosive HCl gas.[5]

-

Depolymerization of Polythis compound: This method is generally considered less practical for large-scale synthesis.[5]

Experimental Protocols

Detailed experimental procedures are crucial for successful and reproducible synthesis. Below are protocols for the two primary methods discussed.

Protocol 1: Synthesis from Ethylene Glycol and Thionyl Chloride

This protocol is adapted from a procedure using a base to neutralize the HCl byproduct.[6]

Materials:

-

Ethylene glycol

-

Thionyl chloride

-

Triethylamine

-

Dichloromethane (DCM, solvent)

Equipment:

-

Three-necked round-bottom flask (0.5 L)

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle with temperature control

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Add ethylene glycol (40 g, 0.644 mol) and dichloromethane (220 ml) to the flask.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (92 g, 0.773 mol) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

-

Warming: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Base Addition: Add triethylamine (78.2 g, 0.773 mol) dropwise to the reaction vessel to neutralize the generated HCl. A precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: Continue stirring for 1 hour after the triethylamine addition is complete.

-

Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Recover the dichloromethane solvent from the filtrate via distillation under reduced pressure.

-

The remaining liquid is crude this compound. Further purification can be achieved by vacuum distillation.

-

Protocol 2: Synthesis from Ethylene Glycol and Dimethyl Sulfite

This protocol is adapted from a transesterification method.[5]

Materials:

-

Ethylene glycol (620 g, 10 mol)

-

Dimethyl sulfite (1100 g, 10 mol)

-

p-Toluenesulfonic acid (8.6 g, catalyst)

Equipment:

-

2000 mL three-necked flask

-

Stirrer

-

Fractionating column

-

Thermometer

-

Heating mantle

Procedure:

-

Charging the Reactor: In the three-necked flask, combine dimethyl sulfite, ethylene glycol, and p-toluenesulfonic acid.

-

Initiating Reaction: Heat the mixture to 70 °C to start the reaction.

-

Methanol Removal: The generated methanol byproduct is continuously removed via the fractionating column.

-

Temperature Increase: Gradually increase the reaction temperature.

-

Reaction Completion: The reaction is considered complete when the system temperature reaches above 170 °C and no more methanol is distilled.[5]

-

Purification: The crude product is purified by fractional distillation, collecting the fraction at 172-173 °C.[5]

Quantitative Data and Physicochemical Properties

Accurate data on yield, purity, and physical properties are essential for evaluating a synthesis method and for the application of the final product.

Reaction Yield and Purity

The yield and purity of this compound are highly dependent on the synthesis method, reaction conditions, and purification process.

| Synthesis Method | Reported Yield | Reported Purity | Key Impurities | Reference |

| Ethylene Glycol + Thionyl Chloride (with base) | 99% | 99.1% (GC) | Triethylamine hydrochloride | [6] |

| Ethylene Glycol + Thionyl Chloride (no solvent) | 86% (distilled) | 97.7% | Chloroethanol, Ethylene Glycol | [3] |

| Ethylene Glycol + Dimethyl Sulfite | - | 99% (HPLC) | Unreacted starting materials | [5] |

| Purification via Rectification | 71.8% | 99.30% | Chloroethanol (0.14%), Ethylene Glycol (0.38%) | [3] |

| Purification via Activated Carbon + Rectification | 68% | 99.5% | Chloroethanol (0.09%), Ethylene Glycol (0.18%) | [3] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₃S | [1][7][8] |

| Molecular Weight | 108.11 g/mol | [7][8] |

| Appearance | Colorless liquid | [9] |

| Density | 1.426 g/mL at 25 °C | [1][9] |

| Boiling Point | 159.1 °C | [1][9] |

| Melting Point | -11 °C | [1] |

| Refractive Index | n20/D 1.445 | [1][9] |

| CAS Number | 3741-38-6 | [8] |

References

- 1. chembk.com [chembk.com]

- 2. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]

- 4. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Glycol sulfite synthesis - chemicalbook [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylene Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene sulfite (1,3,2-dioxathiolane-2-oxide) is a cyclic sulfite ester of ethylene glycol. It is a colorless liquid at room temperature and has gained significant attention primarily as a crucial electrolyte additive in lithium-ion batteries.[1][2] Its ability to form a stable solid electrolyte interphase (SEI) on battery electrodes enhances performance and longevity.[2][3][4] While its electrochemical applications are well-documented, its utility in other domains, including organic synthesis and potentially as a drug intermediate, is also noted, albeit with less extensive literature.[5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known applications and reaction mechanisms.

Physical Properties

This compound is a clear, colorless to pale yellow liquid with a faint, sulfurous, or pungent odor.[6] It is very soluble in water and also soluble in various polar aprotic organic solvents like dimethylformamide and acetonitrile.[6][7] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₄O₃S | [7][8][9] |

| Molecular Weight | 108.12 g/mol | [5][8][9][10][11][12] |

| Appearance | Clear, colorless liquid | [1][5][7][13] |

| Melting Point | -17 °C | [7] |

| Boiling Point | 159.1 °C to 172 °C | [1][2][5][10][13][14][15][16][17] |

| Density | 1.426 - 1.431 g/mL at 20-25 °C | [5][7][10][11][13][14][15][16][17][18] |

| Refractive Index (n20/D) | 1.445 | [10][11][14][15][16][17][18] |

| Vapor Pressure | 2 mmHg at 25 °C | [7] |

| Flash Point | 91.7 °C (197.1 °F) | [11][15] |

| Solubility | Very soluble in water; soluble in polar aprotic organic solvents. | [6][7] |

Chemical Properties and Reactivity

This compound is a moderately volatile and polar compound.[6] It is stable under normal temperatures and pressures but can decompose upon strong heating, forming explosive mixtures with air.[7] The molecule's cyclic structure contributes to its reactivity, particularly in electrochemical reduction and ring-opening reactions.[5]

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | References |

| Stability | Stable under normal temperatures and pressures. | [7] |

| Decomposition | Upon heating, it can generate irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides. | [7] |

| Incompatibilities | Reacts with strong oxidizing agents and strong acids. | [7] |

| Reactivity | Undergoes reductive decomposition, particularly in electrochemical applications, leading to ring-opening and the formation of various sulfur-containing species. | [2][5] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of ethylene glycol with thionyl chloride.[6] The following is a representative protocol adapted from patent literature.

4.1.1. Materials and Equipment

-

Ethylene glycol

-

Thionyl chloride

-

Sodium bicarbonate saturated solution

-

Activated carbon (optional)

-

Reaction vessel with a stirrer, thermometer, and dropping funnel

-

Distillation apparatus

4.1.2. Procedure

-

Reaction: In a suitable reaction vessel, place ethylene glycol. While stirring, slowly add thionyl chloride dropwise. The reaction temperature should be maintained between 0 and 50 °C.

-

Aging: After the addition of thionyl chloride is complete, the mixture is "aged" by stirring for 1-3 hours at a temperature below 30 °C.

-

Neutralization: The reaction mixture is then cooled to between -10 and 10 °C, and a saturated aqueous solution of sodium bicarbonate is added to adjust the pH to 7-8.

-

Purification (Distillation): The crude this compound is then purified. This can be achieved through simple distillation under reduced pressure (e.g., 20 Torr) at a temperature not exceeding 100 °C. An initial fraction (approximately 5% of the total distillate) can be discarded to remove more volatile impurities.

-

Washing and Further Purification (Optional): For higher purity, the distilled this compound can be washed with a basic solution (like sodium bicarbonate solution) and then treated with an absorbent material such as activated carbon. A final rectification (fractional distillation) can yield highly pure this compound.

Characterization Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard technique to assess the purity of this compound and to identify and quantify impurities.

-

Sample Preparation: A diluted solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

GC Conditions: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) is used. The oven temperature is programmed to ramp up to ensure the separation of components. The injector and detector temperatures are set appropriately.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned to detect the molecular ion and characteristic fragment ions of this compound and any potential impurities.

4.2.2. X-ray Photoelectron Spectroscopy (XPS) XPS is particularly useful for analyzing the surface chemistry of electrodes in lithium-ion batteries where this compound is used as an additive. It helps in characterizing the composition of the SEI layer.

-

Sample Preparation: The battery is disassembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination of the electrode surfaces. The electrodes are rinsed with a suitable solvent to remove residual electrolyte and then dried.

-

Analysis: The prepared electrode is transferred to the XPS instrument under vacuum. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. High-resolution spectra of relevant elements (e.g., C 1s, O 1s, S 2p, F 1s, Li 1s) are acquired. The binding energies of the peaks provide information about the chemical states of the elements and thus the composition of the SEI.

Applications and Mechanisms of Action

Lithium-Ion Batteries

The most significant application of this compound is as an electrolyte additive in lithium-ion batteries.[1][2] It plays a critical role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery.[2][3][4]

The mechanism involves the electrochemical reduction of this compound at the anode surface during the initial charging cycles. This reduction leads to a ring-opening reaction, forming various sulfur-containing organic and inorganic species that deposit on the electrode surface to create the protective SEI film.[5][19]

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules, including other sulfite esters and sulfur-containing polymers.[5][6] Its cyclic structure and reactivity make it a useful building block in various chemical transformations.

Relevance to Drug Development

Currently, there is limited publicly available information directly linking this compound to drug development. While some sources mention its use as a "drug intermediate," specific examples or detailed studies are lacking. The toxicological properties of this compound have not been fully investigated, though it is known to be an irritant and potentially harmful if swallowed, inhaled, or in contact with skin.[5][7] Some studies have suggested potential mutagenic properties, which would be a significant consideration for any pharmaceutical application.[5]

The broader class of sulfur-containing compounds, including sulfinate esters and other stereogenic sulfur centers, is of growing interest in drug discovery due to their unique physicochemical and pharmacokinetic properties.[14] However, the direct role of this compound in this context remains to be explored. Professionals in drug development should be aware of the reactivity of this compound and its potential as a precursor for novel sulfur-containing pharmacophores, while also noting the current lack of biological and toxicological data.

Safety and Handling

This compound is a combustible liquid and should be handled with care.[7] It is recommended to work in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety goggles.[7] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames, and incompatible substances such as strong oxidizing agents and strong acids.[7] In case of fire, water spray, dry chemical, carbon dioxide, or appropriate foam can be used for extinction.[7]

Conclusion

This compound is a valuable chemical with well-established applications in the field of energy storage, particularly as an electrolyte additive in lithium-ion batteries. Its physical and chemical properties are well-characterized, and methods for its synthesis are available. While its potential in organic synthesis is recognized, its role in drug development is currently not well-defined. Further research into the biological activity and toxicological profile of this compound is necessary to ascertain its potential in the pharmaceutical industry. Researchers and professionals are advised to consult the relevant safety data sheets before handling this compound.

References

- 1. Ester - Wikipedia [en.wikipedia.org]

- 2. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]

- 3. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Buy this compound | 3741-38-6 [smolecule.com]

- 6. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]

- 7. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. communities.springernature.com [communities.springernature.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound 98 3741-38-6 [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

ethylene sulfite CAS number and molecular structure

An In-depth Technical Guide to Ethylene Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 3741-38-6) is a cyclic sulfite ester of ethylene glycol. It is a colorless liquid at room temperature and is utilized in various chemical applications, most notably as a component in electrolyte solutions for lithium-ion batteries and as a versatile reagent in organic synthesis.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, safety and handling procedures, and key applications relevant to research and development.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 3741-38-6[1][2][4] |

| Molecular Formula | C₂H₄O₃S[1][2][4] |

| Molecular Weight | 108.12 g/mol [1][5] |

| IUPAC Name | 1,3,2-Dioxathiolane 2-oxide[1] |

| Synonyms | Cyclic this compound, Glycol sulfite, ES[1][2][5] |

| SMILES | C1COS(=O)O1[1][5] |

| InChI Key | WDXYVJKNSMILOQ-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid[1][3][4] |

| Boiling Point | 159.1–172 °C[1][5] |

| Melting Point | -17 °C to -11 °C[1] |

| Density | 1.426–1.433 g/mL at 25°C[1][5] |

| Refractive Index | 1.445–1.447 at 20°C[1][5] |

| Solubility | Very soluble in water; soluble in polar organic solvents like dimethyl carbonate and acetonitrile.[1][3][4] |

| Flash Point | 79–91.7 °C[5] |

| Vapor Pressure | ~2 mmHg at 25°C[4] |

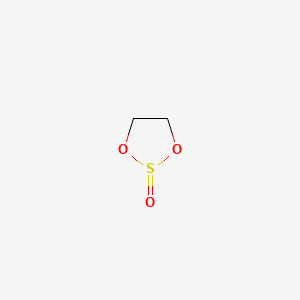

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is the reaction of ethylene glycol with thionyl chloride.[6][7][8][9] The following is a generalized protocol based on literature procedures.

Materials:

-

Ethylene glycol

-

Thionyl chloride

-

Dichloromethane (solvent)

-

Triethylamine (base)[7]

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve ethylene glycol in dichloromethane.

-

Cool the reaction mixture to 0–5 °C using an ice bath.[7]

-

Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature.[7]

-

After the addition of thionyl chloride is complete, allow the mixture to stir at room temperature for a specified period (e.g., 2 hours).[7]

-

Cool the mixture again and add triethylamine dropwise to neutralize the generated HCl.[7]

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.[7]

-

Wash the filtrate with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[10]

References

- 1. Buy this compound | 3741-38-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. 亜硫酸エチレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]

- 7. Glycol sulfite synthesis - chemicalbook [chemicalbook.com]

- 8. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]

- 9. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]

- 10. CN1803767A - Method for preparing glycol sulfite - Google Patents [patents.google.com]

Spectroscopic Profile of Ethylene Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethylene sulfite (1,3,2-dioxathiolane-2-oxide), a heterocyclic organic compound. The guide focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide characteristic signals that are sensitive to the conformational dynamics of the five-membered ring.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits a complex multiplet for the methylene protons. This complexity arises from the non-equivalent magnetic environments of the axial and equatorial protons on the flexible ring structure.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.85 - 4.65 | Multiplet | -CH₂- |

| ~4.40 - 4.20 | Multiplet | -CH₂- |

Note: The exact chemical shifts and coupling constants can be influenced by solvent, temperature, and the presence of substituents. The molecule undergoes rapid conformational changes between different envelope and twist forms in solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides a single resonance for the two equivalent carbon atoms of the ethylenedioxy group.

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 65.4 | CDCl₃ | C4, C5 |

| [1] |

Vibrational Spectroscopy: IR and Raman

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the this compound molecule. These vibrations are characteristic of the functional groups present, such as C-H, C-O, and S=O bonds, and are sensitive to the molecule's symmetry and conformation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent feature is the strong S=O stretching band.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2900 | Medium | C-H stretching |

| ~1200 | Strong | S=O stretching |

| ~1050 | Strong | C-O stretching |

| ~900 | Strong | Ring vibrations |

| ~750 | Medium | C-H bending |

Raman Spectroscopy

Experimental Raman spectroscopic data for this compound is not widely available in the literature. However, theoretical calculations and data from related sulfite compounds suggest that the key Raman active modes would include the symmetric stretching of the S=O bond and various ring deformation modes. The symmetric S-O stretching modes in sulfites typically appear in the 900-1200 cm⁻¹ region[2].

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following sections outline the typical methodologies for obtaining NMR, IR, and Raman spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required compared to ¹H NMR.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

Acquire the spectrum.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Measurement Mode: Attenuated Total Reflectance (ATR) is a common technique for liquid samples.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Raman Spectroscopy Protocol

Sample Preparation:

-

Place a small amount of liquid this compound in a suitable container, such as a glass vial or a capillary tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A Raman spectrometer equipped with a microscope is often used.

-

Excitation Laser: A common choice is a 785 nm or 532 nm laser. The choice of wavelength may be critical to avoid fluorescence.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

-

Objective: Select an appropriate microscope objective to focus the laser on the sample.

-

Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a satisfactory signal-to-noise ratio.

Logical Relationships in Spectroscopic Analysis

The combination of NMR, IR, and Raman spectroscopy provides a comprehensive structural characterization of this compound. Each technique offers unique and complementary information.

References

The Discovery and Early Study of Ethylene Sulfite: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene sulfite (1,3,2-dioxathiolane-2-oxide), a cyclic sulfite ester, has seen a resurgence of interest in recent decades, primarily for its application as an electrolyte additive in lithium-ion batteries. However, the history of this compound dates back to the mid-20th century, a period of significant advancement in the field of heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery and historical literature of this compound, offering a valuable resource for researchers and professionals in chemistry and drug development. The document details early synthesis methods, physical properties, and the foundational understanding of this versatile molecule.

Historical Context and Discovery

The first synthesis of this compound is credited to the period of burgeoning research into sulfur-containing organic compounds in the mid-20th century. While a single definitive "discovery" paper is not readily apparent in modern databases, the work of Breslow and Skolnik, as summarized in their comprehensive 1966 book "The Chemistry of Heterocyclic Compounds," points to the reaction of ethylene glycol with thionyl chloride as a foundational method for its preparation.[1][2][3] A notable early contribution to the practical synthesis was made in 1950 by Garner and Lucas, who reported an improved yield by using dichloromethane as a solvent in this reaction.[4] These early studies laid the groundwork for the understanding and further exploration of cyclic sulfites.

Physicochemical Properties: Early Measurements

The physical and chemical properties of this compound were characterized in early studies and have been refined over time. The data presented below is a compilation from historical and contemporary sources, providing a comprehensive overview of its key characteristics.

| Property | Value | Citation(s) |

| Molecular Formula | C₂H₄O₃S | [5] |

| Molecular Weight | 108.12 g/mol | |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 159.1 °C (lit.) | [5] |

| Density | 1.426 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.445 (lit.) | [5] |

| Melting Point | -17 °C | [7] |

| Flash Point | 91.7 °C (197.1 °F) |

Key Historical Synthesis Protocols

The synthesis of this compound has been approached through several key reactions. The most historically significant methods are detailed below, providing insight into the early experimental practices.

Reaction of Ethylene Glycol with Thionyl Chloride

This has been the most convenient and widely cited method for the preparation of this compound.[4] The reaction proceeds by the formation of a chlorosulfite intermediate, which then undergoes intramolecular cyclization to yield this compound and hydrogen chloride.

Experimental Protocol:

-

Reactants: Ethylene glycol, Thionyl chloride, Dichloromethane (solvent).

-

Procedure:

-

A solution of ethylene glycol in dichloromethane is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a system for absorbing hydrogen chloride gas.

-

The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution with constant stirring. The rate of addition is controlled to maintain a low reaction temperature and to manage the evolution of hydrogen chloride gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the evolution of hydrogen chloride ceases.

-

The solvent is removed by distillation.

-

The crude this compound is then purified by vacuum distillation.

-

Reaction of Ethylene Oxide with Sulfur Dioxide

Another early method for the synthesis of this compound involves the direct reaction of ethylene oxide with sulfur dioxide. This method, while straightforward in concept, requires careful control of reaction conditions due to the gaseous nature of the reactants and the exothermic nature of the reaction.

Experimental Protocol:

-

Reactants: Ethylene oxide, Sulfur dioxide.

-

Procedure:

-

Liquefied ethylene oxide and sulfur dioxide are charged into a high-pressure autoclave.

-

The autoclave is sealed and heated to a temperature typically in the range of 100-150 °C.

-

The reaction is allowed to proceed for several hours under pressure.

-

After cooling, the excess unreacted starting materials are vented.

-

The resulting crude this compound is then purified by distillation.

-

Reaction Workflows and Diagrams

The synthesis of this compound from ethylene glycol and thionyl chloride can be visualized as a clear experimental workflow.

The reaction mechanism for the formation of this compound from ethylene glycol and thionyl chloride is believed to proceed through a chlorosulfite intermediate.

References

- 1. EP0332521A1 - Process for the preparation of cyclic sulfates - Google Patents [patents.google.com]

- 2. vdoc.pub [vdoc.pub]

- 3. vdoc.pub [vdoc.pub]

- 4. US6277982B1 - Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Ethylene Sulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene sulfite (1,3,2-dioxathiolane 2-oxide), a cyclic sulfite ester, serves as a crucial electrolyte additive in lithium-ion batteries and finds applications in organic synthesis. A thorough understanding of its thermodynamic properties and stability is paramount for optimizing its performance and ensuring safety in these applications. This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of this compound, its stability under various conditions, and its decomposition pathways. While experimental data on its standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy are notably scarce in publicly available literature, this guide furnishes detailed descriptions of the established experimental protocols that can be employed to determine these critical parameters.

Introduction

This compound (CAS 3741-38-6) is a colorless liquid with a molecular formula of C₂H₄O₃S.[1][2] Its utility, particularly as a film-forming additive in lithium-ion battery electrolytes, stems from its electrochemical reduction and subsequent decomposition to form a stable solid electrolyte interphase (SEI) on the anode surface.[3] The composition and stability of this SEI layer are critical to battery performance and safety. Furthermore, its role as a reactive intermediate in organic synthesis necessitates a clear understanding of its stability and reactivity profile.[4]

This guide synthesizes the available data on the physicochemical properties, stability, and decomposition of this compound. It also outlines the standard experimental methodologies for the determination of its fundamental thermodynamic properties, providing a valuable resource for researchers in the fields of materials science, electrochemistry, and synthetic chemistry.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄O₃S | [1][2][7] |

| Molecular Weight | 108.12 g/mol | [1][2][7] |

| Appearance | Clear, colorless liquid | [1][2] |

| Melting Point | -11 °C | [8] |

| Boiling Point | 174 °C | [8] |

| Density | 1.41 g/cm³ at 25 °C | [8] |

| Solubility in Water | Very soluble | [1][2] |

| Flash Point | 91.7 °C |

Stability and Decomposition

This compound is generally stable under normal temperatures and pressures.[1] However, it is susceptible to decomposition under certain conditions, particularly in the presence of strong oxidizing agents, strong acids, and upon electrochemical reduction.[1] Its decomposition is a key aspect of its function as an electrolyte additive.

Thermal Decomposition

During a fire, irritating and highly toxic gases, including carbon monoxide and oxides of sulfur, may be generated by thermal decomposition or combustion.[1][2]

Electrochemical Decomposition

In the context of lithium-ion batteries, this compound undergoes reductive decomposition on the anode surface. This process is initiated by electron transfer, leading to the opening of the cyclic sulfite ring.[3] Theoretical studies suggest that the reduction of this compound can proceed via one- or two-electron pathways, forming a radical anion intermediate.[3] This intermediate subsequently decomposes to form various organic and inorganic species that constitute the SEI layer.

The proposed decomposition products include:

-

Lithium sulfite (Li₂SO₃)

-

Lithium sulfate (Li₂SO₄)

-

Thiosulfates (e.g., Li₂S₂O₃)

-

Various organosulfur compounds

The exact composition of the SEI is dependent on the specific electrochemical conditions.

A simplified logical flow of the reductive decomposition of this compound in a lithium-ion battery is depicted in the following diagram.

Caption: Reductive decomposition pathway of this compound.

Experimental Protocols for Thermodynamic Characterization

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of liquid this compound can be determined using oxygen bomb calorimetry to measure its enthalpy of combustion (ΔcH°). For organosulfur compounds, a rotating bomb calorimeter is often necessary to ensure complete combustion and to handle the corrosive nature of the sulfur-containing products.[6]

Experimental Workflow: Oxygen Bomb Calorimetry

Caption: Workflow for determining enthalpy of combustion.

Methodology:

-

Sample Preparation: A known mass of high-purity this compound is placed in a crucible.

-

Bomb Preparation: The crucible is placed in a stainless steel bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to saturate the atmosphere and dissolve the acidic combustion products. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[9][10]

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached.[11]

-

Data Analysis: The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the measured temperature change. Corrections are made for the heat of combustion of the fuse wire and the formation of any nitric and sulfuric acids. From the corrected heat of combustion, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₃ or H₂SO₄).

Determination of Heat Capacity (Cp) and Standard Molar Entropy (S°)

The heat capacity of this compound can be measured as a function of temperature using adiabatic calorimetry or differential scanning calorimetry (DSC).[12][13] The standard molar entropy at 298.15 K can then be calculated from the heat capacity data from near absolute zero to 298.15 K, incorporating the entropies of any phase transitions.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

Caption: Workflow for DSC analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC instrument. The instrument subjects the pans to a controlled temperature program, typically a linear heating rate, under an inert atmosphere. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.[14]

-

Data Analysis: The resulting thermogram (heat flow versus temperature) can be used to determine the heat capacity of the sample at different temperatures. By performing measurements from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K), the standard molar entropy can be calculated by integrating the heat capacity divided by the temperature (Cp/T) over this range. The entropy changes associated with any phase transitions (e.g., melting) must also be included in the calculation.

Determination of Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, which can be calculated from the standard molar entropies of the compound and its constituent elements in their standard states.[15]

Synthesis

This compound is typically synthesized by the reaction of ethylene glycol with thionyl chloride.[4] An alternative route involves the reaction of sulfur dioxide with an epoxide.[4] The purity of the synthesized this compound is crucial for its applications, especially in batteries, as impurities can lead to undesirable side reactions.

Synthesis Reaction Pathway

Caption: Synthesis of this compound from ethylene glycol.

Conclusion

This compound is a compound of significant industrial and research interest. While its role as an electrolyte additive has been the subject of numerous studies focusing on its decomposition pathways, a comprehensive experimental dataset of its fundamental thermodynamic properties is currently lacking in the open literature. This guide has summarized the available physicochemical data and detailed the established experimental protocols, namely oxygen bomb calorimetry and differential scanning calorimetry, which are essential for determining the enthalpy of formation, entropy, and subsequently the Gibbs free energy of formation. The provision of these detailed methodologies aims to facilitate future research to fill the existing data gaps, enabling a more complete understanding of the thermodynamics and stability of this compound for its continued and future applications.

References

- 1. 1,3,2-Dioxathiolane, 2-oxide (CAS 3741-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound(3741-38-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,2-Dioxathiolane, 2-oxide [webbook.nist.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

- 15. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations of Ethylene Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the quantum chemical calculations of ethylene sulfite (ES), a molecule of significant interest as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries. This document summarizes key findings from computational studies on its conformational analysis, reductive decomposition pathways, and the methodologies employed in its theoretical and experimental investigation. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical techniques. Furthermore, a visualization of the reductive decomposition pathway is offered through a Graphviz diagram.

Introduction

This compound (1,3,2-dioxathiolane-2-oxide) is a cyclic sulfite ester that has garnered considerable attention for its role in enhancing the performance and stability of lithium-ion batteries. When added to the electrolyte, this compound is preferentially reduced on the anode surface, forming a stable and ionically conductive solid electrolyte interphase (SEI). This SEI layer is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery. Understanding the fundamental quantum chemical properties of this compound, including its conformational preferences and decomposition mechanisms, is paramount for the rational design of improved electrolyte formulations.

Conformational Analysis

For a precise determination of the conformational landscape, high-level ab initio or density functional theory (DFT) calculations would be required. Such calculations would typically involve scanning the potential energy surface along the puckering coordinates to identify all minima and transition states.

Reductive Decomposition of this compound

Quantum chemical calculations have been instrumental in elucidating the reductive decomposition mechanism of this compound at the anode surface in lithium-ion batteries. The primary role of ES as an SEI-forming additive stems from its reduction being thermodynamically more favorable than that of common electrolyte solvents like propylene carbonate (PC).[1][2] The decomposition process can proceed through one-electron or two-electron reduction pathways, leading to the formation of various inorganic and organic species that constitute the SEI layer.

One-Electron Reduction Pathway

The one-electron reduction of this compound leads to the formation of a radical anion. This is followed by the cleavage of a C–O or S–O bond, resulting in a ring-opening reaction to form an open-chain radical anion.[3][4][5]

Two-Electron Reduction Pathway

The two-electron reduction of this compound can proceed in a stepwise manner or via a concerted mechanism. In the presence of lithium ions, the reduction is facilitated. The two-electron reduction ultimately leads to the formation of stable SEI components.[3][4][5]

Concerted Pathway

Recent computational studies have identified a concerted pathway for the ring-opening of the reduced this compound.[6] This pathway is characterized by a significantly lower energy barrier compared to the previously proposed stepwise mechanisms, suggesting it may be a dominant route for decomposition.

The major products identified from the reductive decomposition of this compound include lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), and various organic lithium salts such as (CH₂OSO₂Li)₂.[3][4][5]

Quantitative Computational Data

The following tables summarize key quantitative data obtained from quantum chemical calculations of this compound and its decomposition products.

Table 1: Calculated Activation Energy Barriers for this compound Reductive Decomposition

| Decomposition Pathway | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) | Reference |

| Stepwise Ring Opening of Reduced ES (Path A) | DFT | Not Specified | PCM | Higher than Path B | [6] |

| Concerted Ring Opening of Reduced ES (Path B) | DFT | Not Specified | PCM | Lower than Path A | [6] |

| Ring Opening of PC induced by Reduced ES (Path C) | DFT | Not Specified | PCM | Similar to Path A | [6] |

| Direct Ring Opening of Reduced PC (Path D) | DFT | Not Specified | PCM | Lower than A, B, C | [6] |

Note: Specific numerical values for the activation energies were not provided in the abstract of the cited source. The table reflects the relative energy barriers as described.

Experimental Protocols

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for use in electrochemical experiments.

Materials:

-

Ethylene glycol

-

Thionyl chloride (SOCl₂) or Dimethyl sulfite ((CH₃)₂SO₃)

-

p-toluenesulfonic acid (catalyst, if using dimethyl sulfite)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or other suitable drying agent

-

Appropriate organic solvents (e.g., dichloromethane, diethyl ether)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

Method A: From Ethylene Glycol and Thionyl Chloride

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl gas), place ethylene glycol in a suitable solvent (e.g., dichloromethane).

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and generates HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and slowly add it to a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Method B: From Ethylene Glycol and Dimethyl Sulfite

-

Combine ethylene glycol, dimethyl sulfite, and a catalytic amount of p-toluenesulfonic acid in a distillation apparatus.

-

Heat the mixture gradually. Methanol will be produced and can be distilled off to drive the reaction to completion.

-

Once the reaction is complete (as indicated by the cessation of methanol distillation), purify the remaining this compound by fractional distillation under reduced pressure.

Electrochemical Analysis of this compound Decomposition

Objective: To investigate the reductive decomposition of this compound using cyclic voltammetry.

Materials and Equipment:

-

Electrochemical workstation (potentiostat/galvanostat)

-

Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)

-

Working electrode (e.g., glassy carbon, copper foil)

-

Counter electrode (e.g., lithium metal foil)

-

Reference electrode (e.g., lithium metal foil)

-

Electrolyte solution: A solution of a lithium salt (e.g., 1 M LiPF₆) in a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate).

-

This compound

-

Argon-filled glovebox

Procedure:

-

Prepare the electrolyte solution with and without the addition of a known concentration of this compound (e.g., 2% by weight) inside an argon-filled glovebox to prevent moisture and oxygen contamination.

-

Assemble the three-electrode cell inside the glovebox using the prepared electrolyte.

-

Connect the cell to the electrochemical workstation.

-

Perform cyclic voltammetry by sweeping the potential of the working electrode from the open-circuit potential to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back. A typical scan rate is 1 mV/s.

-

Record the resulting current as a function of the applied potential. The reduction peaks observed will correspond to the decomposition of the electrolyte components. A reduction peak at a potential higher than that of the main solvent indicates the preferential reduction of this compound.

-

Analyze the voltammograms to determine the reduction potentials and to observe the formation of the SEI layer, which is often indicated by a decrease in the reduction current in subsequent cycles.

X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI Layer

Objective: To characterize the chemical composition of the SEI layer formed from the decomposition of this compound.

Materials and Equipment:

-

X-ray photoelectron spectrometer

-

Electrodes cycled in an electrolyte containing this compound (prepared as in section 5.2)

-

High-purity solvent (e.g., dimethyl carbonate) for rinsing

-

Inert atmosphere transfer vessel

-

Argon-filled glovebox

Procedure:

-

After cycling the electrochemical cell, disassemble it inside an argon-filled glovebox.

-

Carefully retrieve the working electrode and gently rinse it with a high-purity solvent (e.g., dimethyl carbonate) to remove any residual electrolyte.

-

Allow the solvent to evaporate completely inside the glovebox.

-

Mount the electrode onto an XPS sample holder and transfer it to the XPS instrument using an inert atmosphere transfer vessel to prevent air exposure.

-

Acquire XPS spectra of the electrode surface. Collect a survey spectrum to identify the elements present and then high-resolution spectra for the C 1s, O 1s, S 2p, and Li 1s regions.

-

Analyze the high-resolution spectra by fitting the peaks to identify the chemical species present in the SEI layer. The presence of sulfite (SO₃²⁻) and organic sulfur species can be confirmed by their characteristic binding energies in the S 2p spectrum.

Visualization of Reductive Decomposition Pathway

The following diagram illustrates the proposed reductive decomposition pathways of this compound in the presence of lithium ions, leading to the formation of key SEI components.

Caption: Reductive decomposition pathway of this compound.

Conclusion

Quantum chemical calculations have provided significant insights into the behavior of this compound as an SEI-forming additive in lithium-ion batteries. Theoretical studies have elucidated the reductive decomposition mechanisms, identifying key pathways and products. While a detailed conformational analysis of this compound remains an area for further investigation, the understanding of its decomposition is well-established. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this compound and its role in SEI formation. The continued synergy between computational modeling and experimental validation will be crucial for the future development of advanced electrolyte systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical and X-ray Photoelectron Spectroscopic Study of Early SEI Formation and Evolution on Si and Si@C Nanoparticle-Based Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kratos.com [kratos.com]

- 5. Cryogenic X-ray photoelectron spectroscopy reveals native solid electrolyte interphase structure and dynamics in Li metal batteries | EurekAlert! [sciencesources.eurekalert.org]

- 6. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

ethylene sulfite safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethylene Sulfite

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is paramount for ensuring a secure laboratory environment. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound (CAS No. 3741-38-6), a compound used in organic synthesis and as an electrolyte additive in lithium-ion batteries.

Chemical Identification and Properties

This compound, also known as Glycol sulfite or 1,3,2-Dioxathiolane-2-oxide, is a cyclic sulfite ester.[1][2] It is a colorless to pale yellow liquid with a faint, sulfurous, or pungent odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| CAS Number | 3741-38-6 | [2][3] |

| Molecular Formula | C₂H₄O₃S | [3] |

| Molecular Weight | 108.12 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 159.1 °C to 171 °C | [2][3] |

| Melting Point | -17 °C | [2] |

| Density | 1.426 g/mL at 25 °C | [3] |

| Flash Point | 79 °C to 91.7 °C (175 °F to 197.1 °F) | [3] |

| Solubility | Very soluble in water |[2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] It is crucial to understand its potential health effects and physical hazards before handling.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Citations |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |

| Flammable Liquids | Category 4 | H227: Combustible liquid |[4][5] |

Summary of Health Hazards:

-

Ingestion: Toxic if swallowed.[4] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]

-

Inhalation: May cause respiratory tract irritation.[1][2] High concentrations could lead to central nervous system depression.[2]

-

Skin Contact: Can cause mild skin irritation and dermatitis.[1][2]

-

Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[2][4]

-

Chronic Exposure: Long-term studies on chronic toxicity are limited.[1] It is noted as a questionable carcinogen with experimental tumorigenic data.[1]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure and ensure safety.

Engineering and Administrative Controls

A foundational principle of chemical safety is to control hazards at their source.

-

Ventilation: Always handle this compound in a well-ventilated area.[2] Use of a chemical fume hood is strongly recommended to prevent inhalation of vapors.[6]

-

Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower that are easily accessible.[6]

-

Inventory Management: Maintain a detailed inventory of all chemicals, including this compound, to track usage and disposal.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2][4]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure.[2][8]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, a respirator is not typically required.[5] However, if workplace conditions warrant it (e.g., aerosol formation), a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]

General Handling Protocol

-

Pre-Handling Review: Before starting any work, review the Safety Data Sheet (SDS) for this compound.[8] Ensure all necessary PPE is available and in good condition.

-

Area Preparation: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Keep away from heat, sparks, and open flames.[2]

-

Chemical Handling:

-

Post-Handling:

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from sources of ignition, heat, and direct sunlight.[2][10]

-

Isolate from incompatible substances like strong bases, oxidizing agents, and moisture-sensitive reagents.[1] Hydrolysis in the presence of water or humidity can release sulfur dioxide gas.[1]

Caption: Logical relationship of hazard identification, risk assessment, and control measures.

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Instructions | Citations |

|---|---|---|

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [2] |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If they are not breathing, give artificial respiration. Seek medical aid. | [2] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical aid. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present. Seek medical aid. |[2][5] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish a fire.[2] Water spray can also be used to keep fire-exposed containers cool.[4]

-

Hazards: this compound is a combustible liquid.[5] Vapors are heavier than air and may travel to an ignition source.[5] Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[2][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[4] Ensure adequate ventilation. Avoid contact with the spilled material.

-

Containment and Cleanup: Cover drains to prevent entry into the sewer system.[5] Absorb the spill with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, earth).[5] Collect the material into a suitable, labeled container for proper waste disposal.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. This compound (ES) | CAS 3741-38-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. thesafetygeek.com [thesafetygeek.com]

- 8. westlab.com.au [westlab.com.au]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to Commercial Ethylene Sulfite: Purity, Suppliers, and Applications for Researchers

For scientists and professionals in drug development and advanced materials research, sourcing high-purity reagents is paramount to achieving reliable and reproducible results. Ethylene sulfite (CAS 3741-38-6), a cyclic sulfite ester, is a versatile chemical intermediate with critical applications in lithium-ion battery technology and pharmaceutical synthesis. The seemingly subtle differences in purity grades can have a significant impact on experimental outcomes, making a thorough understanding of available commercial options essential.

This in-depth guide provides a comprehensive overview of commercial suppliers, available purity grades, and key considerations for the procurement and use of this compound. It also details relevant experimental protocols for quality assessment and provides a visual representation of a typical purification workflow and its role in a key application.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in a range of purity grades, catering to different research and development needs. The most common grades are technical grade (around 98% purity) and battery grade (typically ≥99.9% purity). Higher purity grades, up to 99.999%, are also available from specialized suppliers for applications with stringent impurity control requirements. Below is a summary of prominent commercial suppliers and their offered purities.

| Supplier | Purity Grades Offered | Noteworthy Specifications |

| Sigma-Aldrich (Merck) | 98%, ≥99.0% | The ≥99.0% grade is often specified for battery manufacturing applications.[1] |

| American Elements | 99% (2N), 99.9% (3N), 99.99% (4N), 99.999% (5N) | Offers a wide range of high-purity options suitable for advanced materials research.[2] |

| Sarchem Labs | High Purity (details on request) | Emphasizes excellent purity levels for research and production needs.[3] |

| City Chemical LLC | High Purity (details on request) | Manufactures high-purity this compound in bulk quantities.[4] |

| TCI Chemicals | >98.0% (GC) | Provides detailed product specifications and safety information. |

| J&K Scientific | 99% (battery grade) | Specifically markets a grade for lithium-ion battery applications.[5] |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99.9% | A manufacturer in China emphasizing high purity for pharmaceutical and chemical applications.[6] |

| TNJ International | 99.90% | Chinese supplier offering high-purity this compound.[7] |

It is crucial for researchers to request a Certificate of Analysis (CoA) for each batch to verify the purity and the levels of specific impurities. For pharmaceutical applications, purity levels of 99% or higher are typically required, with strict limits on residual solvents, heavy metals, and other potential contaminants.[8]

Key Impurities and Their Impact

The purity of this compound is critically important, especially in its application as an electrolyte additive in lithium-ion batteries. Impurities can lead to side reactions, reduced battery performance, and safety issues. Common impurities and their potential effects include:

-

Water: Can react with the electrolyte salt (e.g., LiPF6) to form hydrofluoric acid (HF), which can corrode the cathode and other battery components.

-

Chloroethanol: A potential impurity from the synthesis of this compound, which can negatively impact the stability of the electrolyte and the formation of the Solid Electrolyte Interphase (SEI). Levels should ideally be below 1000 ppm for battery applications.

-

Ethylene Glycol: A starting material for this compound synthesis that, if present in the final product, can lead to undesirable side reactions within the battery.

-

Acidic Impurities: Can accelerate the decomposition of the electrolyte and degrade battery components. The acid content, often measured as HF, should be minimal (e.g., ≤ 100 ppm).[9]

Experimental Protocols

Determination of Purity and Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for identifying and quantifying the purity of this compound and its organic impurities.

Methodology:

-